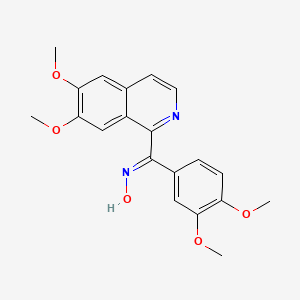![molecular formula C16H20O2 B13823387 Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- CAS No. 31991-61-4](/img/structure/B13823387.png)
Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione is a complex organic compound with a unique polycyclic structure
Preparation Methods
The synthesis of 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable precursor, a cyclization reaction is carried out to form the core polycyclic structure.
Hydrogenation: The intermediate product undergoes hydrogenation to saturate the rings, resulting in the dodecahydro structure.
Oxidation: The final step involves the oxidation of specific positions to introduce the ketone groups at the 7 and 10 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the structure by replacing hydrogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione has several scientific research applications:
Materials Science: Its stable polycyclic structure makes it a candidate for use in the development of new materials with unique properties.
Pharmaceuticals: The compound’s potential biological activity is being explored for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione include other polycyclic hydrocarbons and ketones. For example:
Decahydronaphthalene: A simpler polycyclic hydrocarbon with fewer rings.
Tetralin: Another polycyclic compound with a similar structure but different functional groups.
The uniqueness of 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione lies in its specific arrangement of rings and ketone groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
31991-61-4 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tetracyclo[10.4.0.02,6.07,11]hexadec-6-ene-13,16-dione |
InChI |
InChI=1S/C16H20O2/c17-13-7-8-14(18)16-12-6-2-4-10(12)9-3-1-5-11(9)15(13)16/h11-12,15-16H,1-8H2 |
InChI Key |
IVXUAWWMMYTWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C4CCCC4=C2C1)C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


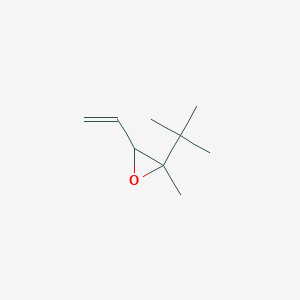
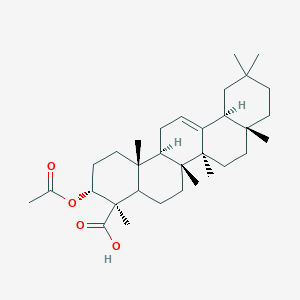
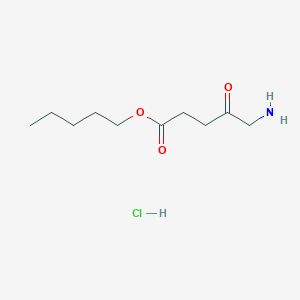
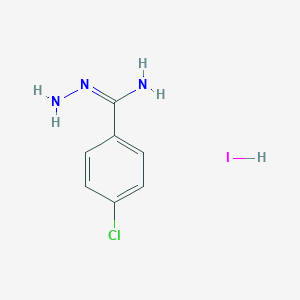
![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
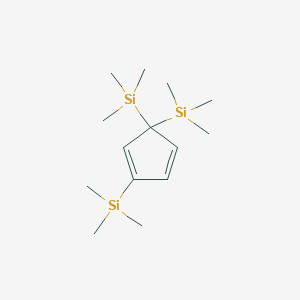
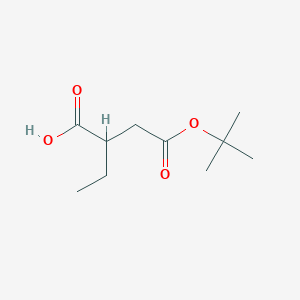
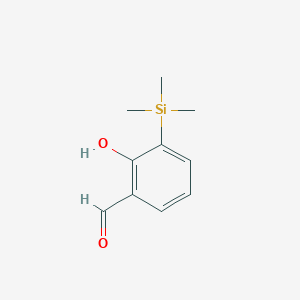
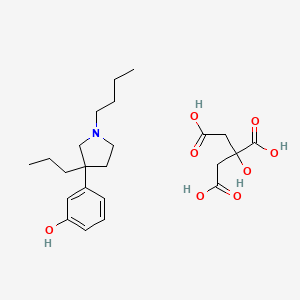
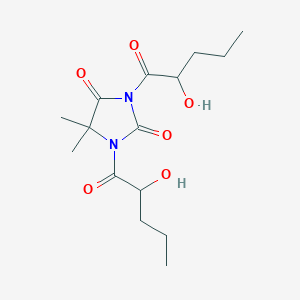
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)
